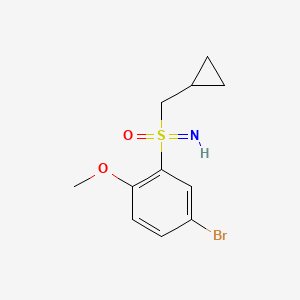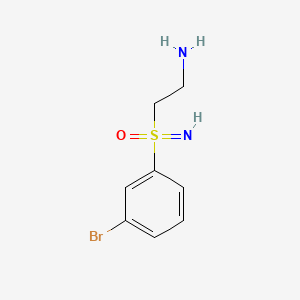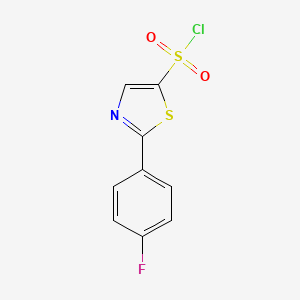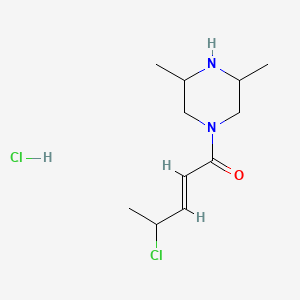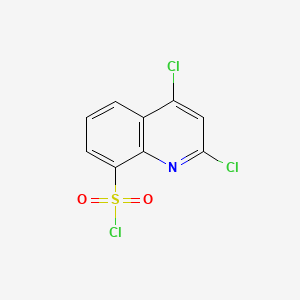
2,4-dichloroquinoline-8-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloroquinoline-8-sulfonyl chloride (DCQSC) is an organic compound that has found numerous applications in the field of science and research. It is a white crystalline solid with a molecular weight of 254.14 g/mol and a melting point of 86-87°C. DCQSC is used as a reagent for the synthesis of various compounds and as a catalyst in several biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 2,4-dichloroquinoline-8-sulfonyl chloride is based on the formation of a sulfonamide group with an amine group. This reaction occurs when the sulfonyl chloride group of the 2,4-dichloroquinoline-8-sulfonyl chloride molecule reacts with an amine group to form a sulfonamide group. The resulting sulfonamide group can then be further reacted with other molecules to form various compounds.
Biochemical and Physiological Effects
2,4-dichloroquinoline-8-sulfonyl chloride has been found to have several biochemical and physiological effects. It has been shown to increase the rate of hydrolysis of amides, increase the rate of formation of sulfonamides, and increase the rate of synthesis of aryl ethers. It has also been found to be an effective catalyst for the synthesis of peptides, peptidomimetics, and small organic molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,4-dichloroquinoline-8-sulfonyl chloride in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it should be noted that 2,4-dichloroquinoline-8-sulfonyl chloride is a hazardous compound and should be handled with care. Additionally, it is not suitable for use in reactions involving highly reactive or toxic compounds.
Direcciones Futuras
The future of 2,4-dichloroquinoline-8-sulfonyl chloride is promising as it has found numerous applications in scientific research and is expected to be used in more applications in the future. Possible future directions for 2,4-dichloroquinoline-8-sulfonyl chloride include its use in the synthesis of more complex compounds, its use as a catalyst in more biochemical and physiological processes, and its use in the synthesis of peptides, peptidomimetics, and small organic molecules. Additionally, further research is needed to understand the full potential of 2,4-dichloroquinoline-8-sulfonyl chloride and to develop new and more efficient methods of synthesis.
Métodos De Síntesis
2,4-dichloroquinoline-8-sulfonyl chloride is synthesized through a multi-step process involving the reaction of 2,4-dichloroquinoline with chlorosulfonic acid, followed by treatment with a base such as sodium hydroxide or potassium hydroxide. The resulting compound is then purified by recrystallization. The synthesis of 2,4-dichloroquinoline-8-sulfonyl chloride is relatively simple and can be done in a laboratory with the right equipment and materials.
Aplicaciones Científicas De Investigación
2,4-dichloroquinoline-8-sulfonyl chloride has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as aryl sulfonamides, quinolines, and sulfonamides. It is also used as a catalyst in several biochemical and physiological processes, such as the synthesis of aryl ethers, the hydrolysis of amides, and the formation of sulfonamide derivatives. 2,4-dichloroquinoline-8-sulfonyl chloride has also been used in the synthesis of a variety of other compounds, such as peptides, peptidomimetics, and small organic molecules.
Propiedades
IUPAC Name |
2,4-dichloroquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)16(12,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBVCEFAAAGSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloroquinoline-8-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)
